molecular formula C10H9Cl2N5 B8280613 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No.: B8280613
M. Wt: 270.12 g/mol
InChI Key: SLOWQOHUTHYHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-diketone with guanidine or its derivatives.

    Coupling of the Rings: The final step involves coupling the pyrazole and pyrimidine rings. This can be achieved through a nucleophilic substitution reaction where the amino group of the pyrazole attacks the chlorinated pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for the development of pharmaceutical agents targeting various diseases.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyrimidine: Lacks the pyrazole ring, making it less complex and potentially less bioactive.

    5-Cyclopropyl-1H-pyrazole:

    2,6-Dichloropyrimidin-4-yl-(5-methyl-1H-pyrazol-3-yl)-amine: Similar structure but with a methyl group instead of a cyclopropyl group, which may affect its chemical and biological properties.

Uniqueness

2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine is unique due to the presence of both pyrimidine and pyrazole rings, which can confer a range of chemical and biological activities. The cyclopropyl group adds further complexity and potential for unique interactions with biological targets.

Properties

Molecular Formula

C10H9Cl2N5

Molecular Weight

270.12 g/mol

IUPAC Name

2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C10H9Cl2N5/c11-7-4-8(15-10(12)13-7)14-9-3-6(16-17-9)5-1-2-5/h3-5H,1-2H2,(H2,13,14,15,16,17)

InChI Key

SLOWQOHUTHYHKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=CC(=NC(=N3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4,6-trichloropyrimidine (30 g, 163 mmol), 5-cyclopropyl-1H-pyrazol-3-ylamine (20 g, 163 mmol), diisopropylethylamine (50 mL, 300 mmol) and 1-butanol (100 mL) was heated to 80° C. for 2 h. The solvents were removed on a rotary evaporator and the residue was taken up in ethyl acetate. The organic solution was washed with water and brine and dried over magnesium sulfate. The residue was concentrated on a rotary evaporator to give the desired product (40.7 g, 92%) as a light yellow solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

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